Technical Whitepaper: 5-Amino-4-Nitroimidazole (ANI) Scaffolds
Technical Whitepaper: 5-Amino-4-Nitroimidazole (ANI) Scaffolds
Here is an in-depth technical guide on 5-amino-4-nitroimidazole, structured for researchers and drug development professionals.
Chemical Identity, Synthetic Engineering, and Pharmaceutical Utility
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The compound 5-amino-4-nitroimidazole (and its tautomer 4-amino-5-nitroimidazole) represents a critical class of "push-pull" heterocyclic systems.[1] The electron-withdrawing nitro group (
Nomenclature and Tautomeric Ambiguity
In the absence of
However, in pharmaceutical applications (e.g., Dacarbazine synthesis), the 1-methyl derivative is the primary species of interest, locking the structure into a fixed regioisomer.
Core Data Table[1]
| Property | Unsubstituted Parent | Key Derivative (Pharma Grade) |
| Chemical Name | 4(5)-Amino-5(4)-nitroimidazole | 1-Methyl-5-amino-4-nitroimidazole |
| CAS Number | 126823-95-8 (Generic/Salt) | 4531-54-8 |
| Molecular Formula | ||
| Molecular Weight | 128.09 g/mol | 142.12 g/mol |
| Appearance | Yellow to orange crystalline solid | Yellow crystalline powder |
| Melting Point | >300°C (Decomposes) | 206–208°C |
| Solubility | DMSO, DMF (High); Water (Low) | DMSO, Methanol (Moderate) |
| pKa | ~9.2 (Amine protonation) | ~2.5 (Imidazole protonation) |
Critical Note on CAS: Researchers often encounter ambiguity in CAS registries due to tautomerism. For drug development (Dacarbazine/Temozolomide precursors), CAS 4531-54-8 is the definitive reference standard.[1]
Synthetic Pathways & Engineering
Synthesis of 5-amino-4-nitroimidazole scaffolds is non-trivial due to the deactivating nature of the nitro group and the instability of amino-imidazoles.[1] Direct nitration of 5-aminoimidazole is chemically forbidden due to ring oxidation.[1]
The Nucleophilic Displacement Protocol (Preferred)
The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (
Mechanism[7][8]
-
Starting Material: 1-Methyl-4,5-dinitroimidazole (MDNI).[1]
-
Reagent: Ammonia (gas or aqueous) or specific amines.[1]
-
Process: The nitro group at the 5-position is sterically more accessible and electronically activated for displacement by the nucleophile.[1]
Figure 1: Mechanism of S_NAr displacement to generate the amino-nitro scaffold.
Step-by-Step Laboratory Protocol
Objective: Synthesis of 1-Methyl-5-amino-4-nitroimidazole (CAS 4531-54-8)
-
Preparation: Dissolve 10 mmol of 1-methyl-4,5-dinitroimidazole in 50 mL of anhydrous ethanol.
-
Amination: Cool the solution to 0–5°C. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes. Alternatively, add 25% aqueous ammonia dropwise (yields may be lower due to hydrolysis competition).[1]
-
Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material (high
) will disappear, replaced by a fluorescent yellow spot (lower ). -
Workup:
-
Purification: Recrystallize from boiling ethanol or water.
-
Validation:
-
1H NMR (DMSO-d6):
3.55 (s, 3H, N-Me), 7.20 (s, 2H, NH2), 7.85 (s, 1H, C2-H).
-
Pharmaceutical Utility: The Purine Connection
The 5-amino-4-nitroimidazole scaffold is the structural "parent" of the alkylating agents Dacarbazine and Temozolomide .[1]
Pathway to Dacarbazine
The amino group is diazotized to form a diazonium species, which is then coupled with dimethylamine.
-
Reduction: The nitro group (
) is reduced to an amine (via catalytic hydrogenation), forming a diamine.[1] -
Cyclization: Reaction with formic acid or orthoformate yields the purine skeleton (hypoxanthine analogues).[1]
-
Alternative (Dacarbazine): The 5-amino group is converted to a triazene moiety.[1]
Figure 2: Divergent synthesis of purines and triazene drugs from the ANI scaffold.
Analytical Characterization (HPLC Method)
Quantification of 5-amino-4-nitroimidazole requires separation from its dinitro-precursors and hydrolysis byproducts.[1] The high polarity of the amino group often necessitates ion-pairing or mixed-mode chromatography.[1]
Validated HPLC Protocol
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
0–5 min: 5% B (Isocratic hold to elute polar salts)
-
5–15 min: 5%
40% B (Linear ramp) -
15–20 min: 40% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-Vis Diode Array at 300 nm (primary nitro absorbance) and 254 nm .[1]
-
Retention Logic: The amino-nitro compound elutes earlier than the dinitro precursor due to the hydrogen-bonding capability of the amino group.
Safety & Handling (Critical)
Working with nitroimidazoles requires strict adherence to safety protocols due to potential energetic instability and biological toxicity.[1]
-
Energetic Potential: While 5-amino-4-nitroimidazole is more stable than its dinitro-counterparts, it is still a high-nitrogen compound.[1]
-
Toxicity: Nitroimidazoles are potential mutagens (Ames positive).[1]
References
-
Synthesis and Characterization
-
Pharmaceutical Application (Dacarbazine)
-
Analytical Methods
-
Chemical Data & Safety
Sources
- 1. 4-Methyl-5-nitroimidazole | C4H5N3O2 | CID 86278103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1422218B1 - Antiviral agent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues [mdpi.com]
- 6. US20090124593A1 - Pharmaceutical Compositions Primarily for the Treatment and Prevention of Genitourinary Infections and their ExtraGenital Complications - Google Patents [patents.google.com]
- 7. CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents [patents.google.com]
- 8. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
